
4-(苄氧基)-3-羟基苯甲醛
描述
Synthesis Analysis
The synthesis of derivatives similar to 4-(Benzyloxy)-3-hydroxybenzaldehyde involves multiple steps, including O-alkylation and Vilsmeier-Hack (V-H) reactions. For instance, a related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized with an overall yield of 82.26%, indicating efficient pathways for synthesizing such complex molecules under optimized conditions such as catalyst selection, reaction time, and temperature control (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of related compounds shows significant influence from substituent groups on the benzene ring, affecting the ring geometry and molecular interactions. Studies on dimethoxybenzaldehyde derivatives, for example, have demonstrated that ortho-dimethoxy groups can lead to significant changes in ring geometry, supporting the Angular Group Induced Bond Alternation (AGIBA) concept (T. Krygowski et al., 1998).
Chemical Reactions and Properties
Palladium-catalyzed Heck-type coupling reactions have been used to synthesize derivatives of 4-(Benzyloxy)-3-hydroxybenzaldehyde, indicating the compound's utility in forming complex molecules like lipoxin analogues. These reactions showcase the compound's reactivity and its potential as a precursor in synthetic organic chemistry (J. Nokami et al., 1998).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, crystallinity, and photophysical characteristics, have been extensively studied. For example, the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde have been investigated, revealing insights into the intramolecular charge transfer and hydrogen bonding effects, which are crucial for understanding the behavior of 4-(Benzyloxy)-3-hydroxybenzaldehyde in various environments (T. Stalin & N. Rajendiran, 2005).
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-3-hydroxybenzaldehyde can be inferred from studies on related compounds, focusing on reactivity patterns, especially in the presence of different reagents and conditions. For example, the reactivity of similar hydroxybenzaldehyde compounds in water under the Ugi four-component reaction conditions highlights the versatility of such compounds in synthesizing a wide range of derivatives, including benzo[b]furan derivatives, under environmentally benign conditions (E. Vessally et al., 2013).
科学研究应用
Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : 4-(Benzyloxy)-3-hydroxybenzaldehyde is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The chalcone derivatives were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Synthesis of Complex Organic Compounds
- Scientific Field : Organic Chemistry .
- Summary of Application : 4-(Benzyloxy)-3-methoxybenzaldehyde, a similar compound to 4-(Benzyloxy)-3-hydroxybenzaldehyde, is used in the synthesis of complex organic compounds .
- Methods of Application : This compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results or Outcomes : The reaction results in the formation of a new compound, (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
Medical Depigmentation
- Scientific Field : Dermatology .
- Summary of Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation .
- Methods of Application : Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .
- Results or Outcomes : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .
Crystalline Effects Study
- Scientific Field : Physical Chemistry .
- Summary of Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations .
- Methods of Application : The properties of original crystalline and optimised gaseous structures have been evaluated to recognise the crystalline effects .
- Results or Outcomes : The results indicated that the structural shape of BBA is significantly changed in the optimised gaseous system, showing significant crystalline effects on the geometrical positions .
Crystalline Effects Study
- Scientific Field : Physical Chemistry .
- Summary of Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations .
- Methods of Application : The properties of original crystalline and optimised gaseous structures have been evaluated to recognise the crystalline effects .
- Results or Outcomes : The results indicated that the structural shape of BBA is significantly changed in the optimised gaseous system, showing significant crystalline effects on the geometrical positions .
Retinal Disorders Treatment
- Scientific Field : Medicinal Chemistry .
- Summary of Application : PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .
- Methods of Application : A first-generation lead 4a (A91) showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and preliminary pharmacokinetic assessment .
- Results or Outcomes : The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
属性
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGEAFDVLSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340081 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzaldehyde | |
CAS RN |
4049-39-2 | |
| Record name | 4-Benzyloxy-3-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4049-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
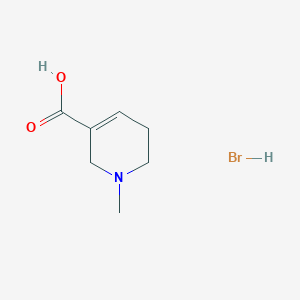
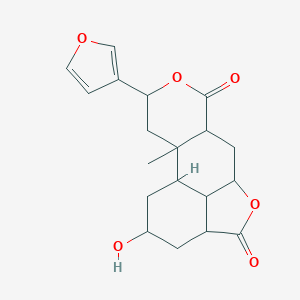

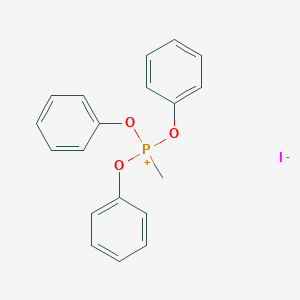
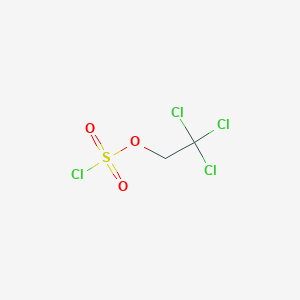
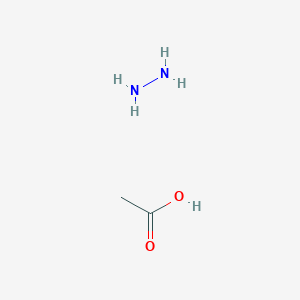
![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)
![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)



![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)